1,2-Diethyldiaziridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6794-94-1 |
|---|---|
Molecular Formula |
C5H12N2 |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
1,2-diethyldiaziridine |
InChI |
InChI=1S/C5H12N2/c1-3-6-5-7(6)4-2/h3-5H2,1-2H3 |
InChI Key |
PWDZFUBSTVFGCD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CN1CC |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Diethyldiaziridine and Analogous N,n Disubstituted Diaziridines
Conventional Synthetic Pathways to Diaziridine Formation
Traditional methods for constructing the diaziridine scaffold are generally characterized by two primary approaches: reactions commencing from carbonyl compounds or from pre-formed imines. encyclopedia.pubarkat-usa.org These pathways have been fundamental in accessing a range of diaziridine derivatives.
A foundational and direct route to N,N-disubstituted diaziridines involves the reaction of a carbonyl compound, a primary aliphatic amine, and an aminating reagent. arkat-usa.orgresearchgate.net In the context of 1,2-diethyldiaziridine, this would typically involve formaldehyde, ethylamine, and an appropriate aminating agent. The reaction proceeds through the in-situ formation of an α-aminocarbinol, which is then aminated and cyclized. arkat-usa.org
Key aminating reagents used in this approach include hydroxylamine-O-sulfonic acid (HOSA) and N-chloroalkylamines. encyclopedia.pubresearchgate.net The efficiency of these reactions can be highly dependent on the reaction conditions, particularly the pH of the medium when conducted in aqueous solutions. arkat-usa.orgresearchgate.net Controlling the pH is crucial as it influences the equilibrium between the reactants and the key intermediates, such as the N-chloroaminal, which precedes the final ring-closing step. researchgate.net For instance, syntheses using carbonyl compounds, primary amines, and aminating agents in a water-methanol mixture have been optimized by carefully maintaining the pH. arkat-usa.orgresearchgate.net An alternative approach in aprotic solvents utilizes N-chloroalkylamines in the presence of a base like potassium carbonate. researchgate.net
An alternative conventional strategy involves a two-step process where an imine, formed from the condensation of a carbonyl compound and a primary amine, is first isolated and then reacted with an aminating agent. encyclopedia.pubmdpi.comarkat-usa.org This method allows for a more controlled synthesis, as the imine intermediate is pre-formed before the cyclization step. The subsequent amination of the imine double bond leads to the formation of the diaziridine ring. researchgate.net
Various aminating agents have been employed for this transformation. For example, the direct amination of (E)-trifluoromethyl imines with nosyloxyethylcarbamate in dichloromethane (B109758) has been shown to produce N,N-disubstituted diaziridines. researchgate.net This approach highlights the versatility of the imine-based route for creating diaziridines with specific substituents.
Advanced and Unconventional Synthetic Strategies
Building upon conventional methods, recent research has focused on developing more sophisticated strategies that offer greater control over stereochemistry, employ catalytic systems, and utilize the efficiency of multi-component reactions.
Significant progress has been made in the stereoselective synthesis of substituted diaziridines. rsc.org Methods have been developed that can introduce up to three stereocenters in a single step with high levels of diastereoselectivity. rsc.org A common method involves the reaction of aldehydes or ketones with amines in the presence of HOSA and a weak inorganic base, such as sodium bicarbonate. rsc.orgrsc.org This approach typically yields the trans-isomer as the major product with high diastereoselectivity. rsc.org
The stability of the pyramidal nitrogen atoms within the diaziridine ring makes them key targets for stereochemical studies. researchgate.net For chiral substrates, amination reactions have been shown to proceed with a total retention of the starting configuration, yielding a single pure diastereomer. researchgate.net This high degree of stereocontrol is crucial for the synthesis of complex, stereopure molecules.
The development of catalytic methods has revolutionized diaziridine synthesis, particularly for achieving enantioselectivity. nih.govresearcher.life Asymmetric phase-transfer catalysis (PTC) has emerged as a powerful tool for the enantioselective and diastereoselective synthesis of optically active diaziridines. mdpi.comnih.govresearcher.life In this approach, N-tosyl aldimines are reacted with a modified hydroxylamine (B1172632) under phase-transfer conditions using a chiral catalyst, often derived from Cinchona alkaloids. nih.govrcsi.com This methodology can produce diaziridines as a single diastereomer with high yields and excellent enantioselectivity (up to 96% ee). mdpi.comnih.gov
Other catalytic systems have also been explored. Lewis acids, such as scandium(III) triflate (Sc(OTf)₃), have been used to catalyze the formal [3+3] cycloaddition reaction of diaziridines with quinones. nsf.gov Inexpensive iron salts have been utilized to catalyze the stereospecific [3+3]-annulation of aziridines with diaziridines to furnish triazines. rsc.org
Multi-component reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining three or more reactants in a single step to form a complex product. researchgate.netbeilstein-journals.org The synthesis of diaziridines from a carbonyl compound, a primary amine, and an aminating agent can be considered a three-component reaction. arkat-usa.orgnih.gov This one-pot approach is often simpler and more direct than stepwise procedures. arkat-usa.org
More advanced MCRs have been designed where diaziridines themselves act as a key component. For example, in an Ugi-type four-component reaction, a diaziridine can react with formaldehyde, an isocyanide, and hydrazoic acid to generate diaziridine tetrazole derivatives. researchgate.netnih.gov These reactions demonstrate the utility of the diaziridine scaffold as a building block in the rapid construction of diverse and complex heterocyclic structures. researchgate.net
Table 1: Selected Synthetic Methods for N,N-Disubstituted Diaziridines
| Synthetic Strategy | Reactants | Key Reagents/Catalysts | Key Features | Reference |
|---|---|---|---|---|
| Conventional Three-Component | Carbonyl Compound, Primary Amine, Aminating Reagent | HOSA or N-chloroalkylamines, K₂CO₃ | Direct one-pot synthesis; yield sensitive to pH. | arkat-usa.orgresearchgate.net |
| Conventional Two-Step | Imine, Aminating Reagent | Nosyloxyethylcarbamate | Stepwise approach via isolated imine intermediate. | encyclopedia.pubresearchgate.net |
| Diastereoselective Synthesis | Aldehyde/Ketone, Amine | HOSA, NaHCO₃ | High diastereoselectivity, forms trans-isomer. Introduces three stereocenters in one step. | rsc.orgrsc.org |
| Asymmetric Phase-Transfer Catalysis | N-Tosyl Aldimine, Modified Hydroxylamine | Chiral Cinchona Alkaloid Catalyst | High enantioselectivity (up to 96% ee) and diastereoselectivity. | mdpi.comnih.gov |
| Lewis Acid Catalysis | Diaziridine, Quinone | Sc(OTf)₃ | Formal [3+3] cycloaddition to form 1,3,4-oxadiazinanes. | nsf.gov |
| Ugi-Type MCR | Diaziridine, Formaldehyde, Isocyanide, HN₃ | None (MCR conditions) | Four-component reaction to build complex tetrazole derivatives. | researchgate.netnih.gov |
High Pressure-Assisted Synthetic Procedures
The construction of the diaziridine ring, particularly in N,N-disubstituted systems like 1,2,3-trialkyldiaziridines, can be effectively achieved through high-pressure-assisted synthesis. researchgate.netarkat-usa.org This methodology is notable for its ability to promote the formation of these strained rings from N-chloroalkylamines, sometimes even without the presence of a carbonyl compound. researchgate.netresearchgate.net
The reaction typically involves the transformation of an N-chloroalkylamine in the presence of a primary aliphatic amine. researchgate.net The application of high pressure, often in the range of 300 to 500 MPa, facilitates the reaction. arkat-usa.orgresearchgate.net For instance, the synthesis of 1,2,3-trialkyldiaziridines has been successfully developed by reacting N-chloroalkylamines with primary aliphatic amines containing the same alkyl group in a solvent like chloroform (B151607) (CHCl₃), with potassium carbonate and a small quantity of water. researchgate.net Research has shown that increasing the pressure can significantly accelerate the reaction rate. In the formation of 1,2-diethyl-3-methyldiaziridine (B14663085) from N-chloroethylamine and ethylamine, increasing the pressure from 300 MPa to 500 MPa leads to a marked increase in the rate of both the consumption of the N-chloroethylamine starting material and the accumulation of the diaziridine product. arkat-usa.org
This high-pressure approach represents a significant synthetic tool, providing access to 1,2,3-trialkyldiaziridines that may be difficult to obtain under standard atmospheric conditions. researchgate.netarkat-usa.org
| Product | Reactants | Pressure (MPa) | Solvent/Reagents | Key Finding | Reference |
|---|---|---|---|---|---|
| 1,2,3-Trialkyldiaziridines | N-chloroalkylamines, Primary aliphatic amines | 500 | CHCl₃, K₂CO₃, H₂O | High yields achieved without carbonyl compounds. researchgate.net | researchgate.net |
| 1,2-Diethyl-3-methyldiaziridine | N-chloroethylamine, Ethylamine | 300 - 500 | Not specified | Reaction rate increases significantly with pressure. arkat-usa.org | arkat-usa.org |
Refinements in Isolation and Purification Techniques for Research-Scale Production
The successful synthesis of this compound and its analogs is contingent upon effective isolation and purification methods to remove unreacted starting materials, catalysts, and byproducts. For research-scale production, which can range up to gram-scale quantities, several refined techniques are employed. mdpi.commdpi.comacs.org
Given that diaziridines are derivatives of amines, standard purification techniques for basic compounds are often applicable. masterorganicchemistry.com One of the most common and oldest methods is distillation , where the product is separated based on differences in boiling points. masterorganicchemistry.com For thermally sensitive compounds, distillation under reduced pressure is preferred to avoid decomposition.
Acid-base extraction is another fundamental technique. Diaziridines, being basic, can be protonated with an acid to form water-soluble salts. This allows for their separation from non-basic impurities by partitioning between an aqueous and an organic phase. The diaziridine can then be recovered by neutralizing the aqueous layer with a base and extracting it back into an organic solvent. masterorganicchemistry.com
For more challenging separations or to achieve high purity, chromatographic techniques are indispensable. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.gov
Medium-Pressure Liquid Chromatography (MPLC) and Preparative High-Performance Liquid Chromatography (Prep-HPLC) are widely used for purifying research-scale quantities of organic compounds. nih.gov These techniques offer high resolution and can separate closely related impurities. Prep-HPLC, in particular, is used when very high purity is required. nih.gov
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography method that avoids the use of a solid support, thereby eliminating issues of irreversible sample adsorption. nih.gov
The choice of purification method depends on the specific properties of the diaziridine derivative, the nature of the impurities, and the required final purity. Often, a combination of these techniques is necessary to obtain the compound in a state suitable for further research. nih.govmdpi.com
| Technique | Principle of Separation | Applicability for Diaziridines | Scale | Reference |
|---|---|---|---|---|
| Distillation | Boiling point differences | Effective for volatile and thermally stable compounds. masterorganicchemistry.com | Micro to gram-scale | masterorganicchemistry.com |
| Acid-Base Extraction | Differential solubility of basic amine vs. neutral impurities in aqueous/organic phases | Good for removing non-basic impurities from the basic diaziridine product. masterorganicchemistry.com | Gram-scale and larger | masterorganicchemistry.com |
| Preparative HPLC | Differential partitioning between a solid stationary phase and a liquid mobile phase | High-resolution purification for achieving very high purity. nih.gov | Milligram to gram-scale | nih.gov |
| HSCCC | Liquid-liquid partitioning without a solid support | Useful for polar or sensitive compounds, avoids irreversible adsorption. nih.gov | Milligram to gram-scale | nih.gov |
Chemical Reactivity and Mechanistic Investigations of 1,2 Diethyldiaziridine
Ring-Opening Reactions of the Diaziridine Heterocycle
The high ring strain energy of the diaziridine ring is a primary driver for its reactivity, promoting reactions that lead to more stable, open-chain, or larger ring structures. researchgate.net These transformations are crucial for synthesizing more complex nitrogen-containing molecules.
Similar to non-activated aziridines, the 1,2-diethyldiaziridine ring is relatively inert toward most nucleophiles without prior activation. nih.gov For a nucleophilic attack to occur, one of the nitrogen atoms must be activated to enhance the electrophilicity of the ring's carbon atoms. This activation typically involves protonation or alkylation to form a reactive diaziridinium ion. nih.govresearchgate.net Once activated, the strained ring can be opened by a variety of nucleophiles.
The regioselectivity of the nucleophilic attack is dependent on the substituents on the diaziridine ring and the reaction conditions. frontiersin.org For an activated this compound, nucleophilic attack could theoretically occur at either of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. The reaction generally proceeds via an SN2-type mechanism, resulting in an inversion of stereochemistry at the site of attack.
A diverse range of nucleophiles have been successfully employed in the ring-opening of the analogous aziridine (B145994) systems, suggesting their potential applicability to activated diaziridines. researchgate.netbeilstein-journals.org
| Nucleophile Class | Specific Examples | Potential Product Type |
|---|---|---|
| Halides | Azide (N₃⁻), Iodide (I⁻) | Vicinal Diaminoalkanes, Haloamines |
| Oxygen Nucleophiles | Acetate (AcO⁻), Water (H₂O), Alcohols (ROH) | Amino Ethers, Amino Alcohols |
| Sulfur Nucleophiles | Thiophenolate (PhS⁻) | Thio-functionalized Amines |
| Carbon Nucleophiles | Organocuprates (R₂CuLi), Grignard Reagents (RMgX), Malonates | Substituted Amines |
The reaction of the diaziridine ring with electrophiles is typically the activation step that facilitates a subsequent nucleophilic ring-opening. nih.gov The lone pair of electrons on the nitrogen atoms can react with electrophiles such as strong acids (protonation), alkylating agents (e.g., methyl triflate), or Lewis acids. nih.govresearchgate.net This process forms a positively charged, highly strained diaziridinium ion.
This activated intermediate is significantly more electrophilic than the neutral diaziridine, rendering the ring carbons susceptible to attack by even weak nucleophiles. nih.gov The counter-anion of the electrophilic reagent can itself act as the nucleophile, or an external nucleophile can be added to the reaction. For the reaction to be synthetically useful with an external nucleophile, the counter-anion from the electrophile should be weakly nucleophilic to allow the aziridinium ion to persist long enough to react with the desired nucleophile. nih.govresearchgate.net
Transition metal catalysis offers a powerful method for activating and opening strained rings like diaziridines, enabling reactions that are otherwise challenging. mdpi.comresearchgate.net Research on related heterocycles has shown that various transition metals, including palladium, nickel, rhodium, and copper, can effectively catalyze the ring-opening of aziridines. mdpi.commdpi.com These reactions often proceed through an oxidative addition mechanism, where the metal inserts into a C-N bond of the ring to form an azametallacyclobutane intermediate. mdpi.com
While specific studies on this compound are limited, iron has been shown to catalyze the cycloaddition of diaziridines with aziridines, indicating that diaziridine rings are reactive under these conditions. researchgate.net Such metal-catalyzed ring-opening can be followed by further reactions, including cycloadditions. For instance, rhodium has been used to catalyze the [5+2] cycloaddition of vinyl aziridines and alkynes to synthesize azepine derivatives. mdpi.com Similarly, transition metal catalysis can facilitate formal [4+2] and other cycloaddition reactions to construct seven-membered rings and other complex structures. nih.gov
| Metal Catalyst | Typical Transformation (in Aziridine Chemistry) | Potential Application for Diaziridines |
|---|---|---|
| Palladium (Pd) | Isomerization, Cross-coupling with arylboronic acids | Synthesis of functionalized hydrazines |
| Nickel (Ni) | Negishi alkylations, Cross-coupling | C-C bond formation post-ring opening |
| Rhodium (Rh) | Intramolecular [5+2] cycloaddition | Synthesis of diazepine derivatives |
| Copper (Cu) | Borylative ring-opening | Introduction of boron functionalities |
| Iron (Fe) | Cycloaddition with aziridines | Formation of larger N-heterocycles |
Intramolecular Rearrangements and Isomerizations of this compound Derivatives
Beyond ring-opening reactions initiated by external reagents, this compound and its derivatives can undergo intramolecular rearrangements, driven by thermal energy or catalyzed by acids or bases.
When subjected to thermal stress, strained heterocycles can undergo rearrangements or fragmentation. For the related 1,2-diazetine (a four-membered ring) system, thermal decomposition proceeds via two main pathways: ring-opening to form an azine and deazetation to yield an olefin and nitrogen gas. researchgate.net
By analogy, the thermal treatment of this compound could potentially lead to several outcomes. A plausible pathway involves the homolytic cleavage of the weak N-N bond to form a diradical intermediate. This intermediate could then undergo C-N bond cleavage, leading to fragmentation products. Alternatively, a concerted, yet unsymmetrical, transition state could lead to the extrusion of dinitrogen and the formation of an alkene. The specific products and reaction pathways would be highly dependent on the temperature, solvent, and any substituents on the diaziridine ring.
Acid-Catalyzed Rearrangements: In the presence of an acid, this compound is protonated to form a diaziridinium ion. frontiersin.org This activation makes the ring highly susceptible to cleavage. If a nucleophile is present, a ring-opening reaction occurs as described previously. In the absence of a strong external nucleophile, the counter-ion may attack, or a rearrangement can occur. The protonated ring could potentially isomerize, for example, through a mechanism involving partial or complete C-N bond cleavage to form a stabilized carbocation, followed by ring closure or rearrangement to a more stable structure.
Base-Catalyzed Rearrangements: Base-catalyzed rearrangements of non-activated diaziridines like this compound are less common. Such reactions typically require the presence of an electron-withdrawing group on one of the nitrogen atoms or a carbon atom to increase the acidity of an adjacent proton. Without such activating groups, the parent heterocycle is generally stable to bases. However, in derivatives of this compound featuring appropriate functional groups, a strong base could potentially induce an elimination reaction or other structural rearrangements.
Stereodynamic Studies, Including Nitrogen Inversion Barriers
The stereodynamics of diaziridines, including this compound, are of significant interest due to the strained three-membered ring and the presence of two nitrogen atoms. The nitrogen atoms in the diaziridine ring are pyramidal, leading to the possibility of stereoisomers and dynamic processes such as nitrogen inversion. This inversion is a process where the nitrogen atom and its substituents pass through a planar transition state to its mirror image.
In strained ring systems like diaziridines, the barrier to this pyramidal inversion can be substantial enough to be measured, often using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. The barrier to N-inversion in related alkyl-substituted aziridines is estimated to be around 16-20 kcal/mol at room temperature nih.gov. For diaziridines, the presence of an adjacent nitrogen atom influences this barrier. The geometric constraints imposed by the small ring size increase the energy required for the nitrogen to achieve the planar geometry of the transition state nih.gov.
Studies on the molecular structure of this compound, supported by quantum chemistry calculations and gas electron diffraction, provide insight into its conformational properties and the energetic landscape of its stereoisomers dntb.gov.ua. The ethyl groups can exist in different orientations relative to the ring, and the interplay between these conformations and the inversion at both nitrogen centers creates a complex dynamic system. The energy barriers for these processes are crucial for understanding the reactivity and stereochemical outcome of reactions involving the diaziridine ring.
Table 1: Representative Nitrogen Inversion Barriers in Strained N-Heterocycles
| Compound Class | Typical Inversion Barrier (kcal/mol) | Method of Determination |
|---|---|---|
| Aziridines | ~16-20 | Dynamic NMR Spectroscopy nih.gov |
Note: Specific experimental values for this compound require dedicated spectroscopic studies.
Oxidation Reactions Leading to Derived Species (e.g., Diazirines for Synthetic Intermediacy)
The oxidation of N,N'-disubstituted diaziridines like this compound is a key transformation that yields diazirines. Diazirines are highly valuable synthetic intermediates, primarily because they can serve as compact and stable precursors to reactive carbenes upon photolysis or thermolysis wikipedia.org. This property makes them indispensable in fields like photoaffinity labeling for studying biological interactions dntb.gov.ua.
The conversion of a diaziridine to a diazirine is an oxidative dehydrogenation process. A variety of oxidizing agents have been successfully employed for this transformation. The choice of reagent can depend on the specific substituents on the diaziridine ring and the presence of other functional groups in the molecule. Common methods involve the use of silver oxide (Ag₂O), iodine in the presence of a base like triethylamine (I₂/Et₃N), and manganese dioxide (MnO₂) nih.govresearchgate.net. In some cases, even molecular oxygen has been reported to facilitate this oxidation researchgate.net.
The resulting diazirine retains the three-membered ring but features a nitrogen-nitrogen double bond. For instance, the oxidation of this compound would yield 3,3-diethyldiazirine. These diazirines are notably more stable than isomeric diazo compounds and can be isolated and stored before being used to generate carbenes for subsequent reactions, such as insertion into C-H, N-H, and O-H bonds wikipedia.org.
Table 2: Common Reagents for the Oxidation of Diaziridines to Diazirines
| Oxidizing Agent | Typical Conditions | Reference |
|---|---|---|
| Silver(I) oxide (Ag₂O) | Organic solvent (e.g., DCM, ether) | nih.govresearchgate.net |
| Iodine (I₂) and Triethylamine (Et₃N) | Dichloromethane (B109758) (DCM) | researchgate.net |
| Manganese(IV) dioxide (MnO₂) | Organic solvent | researchgate.net |
Intermolecular Cycloaddition Reactions Involving Diaziridines (e.g., 1,3-Dipolar Cycloadditions)
Diaziridines can participate in cycloaddition reactions, often acting as precursors to reactive intermediates. One of the most significant reaction pathways is their conversion into azomethine ylides, which are potent 1,3-dipoles. This transformation can typically be initiated thermally or photochemically, leading to the cleavage of the C-N bond of the diaziridine ring.
Once formed, the azomethine ylide can react with a variety of dipolarophiles in a [3+2] cycloaddition reaction to construct five-membered heterocyclic rings nih.govmdpi.com. While the literature extensively covers cycloadditions of ylides generated from aziridines, the principle extends to diaziridine systems. The reaction of a diaziridine-derived ylide with a dipolarophile, such as an activated alkene or alkyne, provides a convergent route to functionalized nitrogen-containing heterocycles researchgate.net.
For example, the thermal ring-opening of a diaziridine could generate an azomethine ylide, which would then be trapped in situ by a dipolarophile. The versatility of this reaction allows for the synthesis of a wide range of complex molecules from relatively simple starting materials researchgate.net. The reaction of this compound would generate a transient N,N'-diethyl-substituted azomethine ylide, which could then engage in cycloaddition.
Strategies for Directed Functionalization of the Diaziridine Ring
The direct and selective functionalization of the diaziridine ring itself presents a significant synthetic challenge due to the inherent strain and reactivity of the heterocycle. General strategies often rely on the synthesis of the ring from already functionalized precursors rather than modification of a pre-formed diaziridine.
However, conceptual strategies for directed functionalization could be adapted from the chemistry of other strained heterocycles or N-heterocycles. Such approaches often involve the use of a directing group, which is a functional group that positions a reagent or catalyst at a specific site on the molecule to ensure regioselective bond formation nih.gov. For instance, a substituent on one of the ethyl groups of this compound containing a coordinating atom could direct a metal-catalyzed C-H activation at a specific position.
While numerous methods exist for the directed C-H functionalization of more stable rings like pyridines and piperidines, the application of these techniques to the strained diaziridine core is not well-documented nih.govrsc.org. The reactivity of the diaziridine ring, including its propensity for ring-opening or decomposition under the often harsh conditions required for C-H activation, limits the scope of such transformations. Future research may focus on developing milder catalytic systems that are compatible with the sensitive nature of the diaziridine heterocycle.
Advanced Spectroscopic Techniques for Structural Elucidation of 1,2 Diethyldiaziridine
Gas-Phase Electron Diffraction (GED) for Precise Molecular Geometry Determination
Gas-Phase Electron Diffraction (GED) is a powerful experimental technique for determining the precise geometric structure of molecules in the gaseous state, free from the influence of intermolecular forces present in condensed phases wikipedia.org. The molecular structure of 1,2-diethyldiaziridine has been investigated using GED supplemented by quantum chemical calculations researchgate.netresearchgate.net.
This combined approach revealed that the experimental scattering intensities were best modeled by the presence of three distinct conformers in the gas phase researchgate.netresearchgate.net. The alkyl groups attached to the nitrogen atoms consistently adopt a trans position with respect to the plane of the diaziridine ring mathnet.ru. This orientation is a characteristic feature of 1,2-disubstituted diaziridines, arising from the minimization of steric and four-electron destabilizing interactions that would occur in a cis arrangement mathnet.ru.
The key structural parameters for the most abundant conformer of this compound, as determined by GED, are presented below. These values define the precise bond lengths and angles that characterize the molecule's framework.
| Experimental Structural Parameters for this compound (Most Abundant Conformer) | |
|---|---|
| Parameter | Value (3σ uncertainty) |
| r(N–N) | 1.492 Å (±0.005) |
| r(N–Ccycl) | 1.446 Å (±0.004) |
| r(N–Cacycl) | 1.459 Å (±0.006) |
| r(C–C) | 1.528 Å (±0.003) |
| ∠CNC | 114.7° (±0.6) |
| ∠NCC | 112.3° (±1.1) |
X-ray Diffraction Analysis of Crystalline Diaziridine Derivatives for Solid-State Conformational Insights
While most diaziridine derivatives, including this compound, are liquids at room temperature, precluding direct analysis by single-crystal X-ray diffraction, this technique can be applied to solid derivatives to understand the fundamental conformational properties of the diaziridine ring in the crystalline state encyclopedia.pubnih.gov.
| Crystallographic Insights from Diaziridine Derivatives | |
|---|---|
| Derivative Compound | Key Findings from X-ray Diffraction |
| 1,2-bis(2-acetamidoethyl)diaziridine | Crystal structure determined, confirming the fundamental diaziridine ring conformation. |
| 3,3-diethyldiaziridine | Single-crystal X-ray diffraction analysis performed, revealing a conformation similar to other known diaziridines. researchgate.net |
| General Diaziridines | Molecules often exhibit C2 symmetry in the solid state. researchgate.net |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Methods (e.g., ROESY for Stereochemical Assignments)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and stereochemistry of molecules in solution. For this compound, both ¹H and ¹³C NMR spectra have been obtained and compared with predictions from Density Functional Theory (DFT) calculations to confirm its structure researchgate.net.
A key feature of the diaziridine ring is the configurational stability of its nitrogen atoms. Due to the high energy barrier imposed by ring strain, Walden inversion is prevented, meaning the nitrogen atoms are chiral centers when appropriately substituted mathnet.ruwikipedia.org. Advanced 2D NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), are particularly crucial for assigning the absolute configuration of these chiral centers.
ROESY experiments detect through-space dipolar correlations between protons that are in close proximity (typically <5 Å). This information is vital for determining the relative orientation of substituents on the stereochemically stable diaziridine ring. For example, in studies of related bidiaziridine systems, ROESY analysis has been used to definitively establish stereochemistry researchgate.netacs.org. The presence of a ROESY cross-peak between a proton on the diaziridine ring and protons on an N-alkyl substituent indicates that they are on the same side of the ring acs.org. This confirms the relative configuration and provides evidence for the stable pyramidal conformation of the nitrogen atoms researchgate.net.
| Application of ROESY for Stereochemical Assignment in Diaziridines | |
|---|---|
| Observed ROESY Correlation | Structural/Stereochemical Deduction |
| Between diaziridine ring proton and N-alkyl substituent protons | Confirms these groups are on the same face of the ring, allowing for assignment of relative stereochemistry. acs.org |
| Absence of correlation between specific protons | Indicates a larger spatial separation (>5 Å), helping to rule out alternative conformations or stereoisomers. |
| Correlation patterns across the molecule | Provides a comprehensive 3D map of proton proximities, confirming the stable pyramidal conformation of the nitrogen atoms. researchgate.net |
Theoretical and Computational Chemistry Studies on 1,2 Diethyldiaziridine
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations offer a detailed understanding of the fundamental properties of 1,2-diethyldiaziridine, including its electronic landscape and energetic stability. These computational approaches allow for the precise determination of molecular properties that can be challenging to measure experimentally.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov The B3LYP functional, a hybrid functional, is particularly common for such studies. nih.gov For this compound, DFT calculations, often paired with basis sets like 6-31G(d,p), can be employed to determine its optimized geometry, molecular orbital energies, and electron density distribution. These calculations provide insights into the nature of the strained three-membered ring and the influence of the ethyl substituents on the electronic environment.
For more accurate energy calculations, high-level composite methods like Gaussian-4 (G4) theory are utilized. ccu.edu.twnih.gov G4 theory is a multi-step computational protocol that aims to achieve high accuracy in thermochemical data by combining results from different levels of theory and basis sets. ccu.edu.twnih.gov This method systematically refines the energy calculation by including corrections for basis set deficiencies, higher-order electron correlation effects, and zero-point vibrational energies. ccu.edu.twnih.gov The application of G4 theory to this compound would yield highly reliable predictions of its energetic properties.
Table 1: Representative Computational Methods for Electronic Structure Calculations
| Method | Description | Typical Application for this compound |
| DFT (B3LYP) | A hybrid density functional method that offers a good balance between accuracy and computational cost. | Geometry optimization, molecular orbital analysis, and vibrational frequency calculations. |
| Gaussian-4 (G4) Theory | A high-accuracy composite method for calculating thermochemical data. | Precise determination of enthalpies of formation and other energetic properties. |
The presence of two ethyl groups on the nitrogen atoms of this compound introduces conformational flexibility. Computational conformational analysis is essential to identify the most stable arrangements of these ethyl groups relative to the diaziridine ring. This analysis is typically performed by systematically rotating the dihedral angles associated with the C-N bonds and calculating the corresponding energy of each conformation.
Through these calculations, a potential energy surface can be mapped out, revealing the various conformational minima (stable conformers) and the energy barriers that separate them. It is expected that the most stable conformers of this compound would exhibit a staggered arrangement of the ethyl groups to minimize steric hindrance. The identification of these low-energy conformers is crucial as they represent the most likely structures of the molecule at room temperature and are the starting points for studying its reactivity.
Theoretical calculations are invaluable for determining the thermochemical parameters of molecules like this compound, for which experimental data may be scarce. The standard enthalpy of formation (ΔHf°) is a key thermochemical property that quantifies the enthalpy change when a compound is formed from its constituent elements in their standard states. wikipedia.orglibretexts.org
High-level computational methods, such as G4 theory, are particularly well-suited for the accurate prediction of ΔHf°. researchgate.net The calculation involves determining the total electronic energy of the molecule and then applying a series of corrections to arrive at a value that is comparable to experimental measurements. The theoretical determination of ΔHf° for this compound would provide fundamental data for understanding its stability and its role in chemical reactions.
Table 2: Key Thermochemical Parameters Determined by Computational Methods
| Parameter | Symbol | Description |
| Standard Enthalpy of Formation | ΔHf° | The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. |
| Gibbs Free Energy of Formation | ΔGf° | The change in Gibbs free energy when one mole of a substance is formed from its constituent elements in their standard states. |
| Entropy | S° | A measure of the randomness or disorder of a system. |
Elucidation of Reaction Mechanisms via Computational Approaches
Computational chemistry provides a powerful lens through which to view the intricate steps of chemical reactions involving this compound. By modeling the interactions between molecules at the quantum mechanical level, it is possible to elucidate detailed reaction mechanisms.
A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. The characterization of transition states is a cornerstone of computational reaction mechanism studies. For reactions involving this compound, computational methods can be used to locate the geometry of the transition state and calculate its energy. This information is critical for determining the activation energy of the reaction, which in turn governs the reaction rate.
In addition to transition states, many reactions proceed through one or more intermediates, which are short-lived, stable species that are formed and consumed during the course of the reaction. Computational studies on the formation of related diaziridines have successfully identified and characterized key intermediates, such as iminium cations. researchgate.net For reactions of this compound, computational modeling can predict the structures and stabilities of any intermediates, providing a more complete picture of the reaction pathway.
A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule or a system of molecules as a function of its geometry. By constructing a PES for a reaction involving this compound, chemists can visualize the entire reaction pathway, from reactants to products, including any transition states and intermediates.
The PES provides a wealth of information about the reaction mechanism. The valleys on the surface correspond to stable species (reactants, products, and intermediates), while the saddle points represent the transition states. The path of lowest energy connecting the reactants to the products on the PES is the most likely reaction pathway. The construction of such surfaces allows for a detailed understanding of the factors that control the outcome and efficiency of a chemical reaction.
Molecular Dynamics Simulations to Investigate Conformational Mobility
Molecular dynamics (MD) simulations serve as a powerful computational tool to explore the time-dependent behavior of molecules, offering insights into their structural flexibility and conformational changes. chemrxiv.orgnih.gov By simulating the physical movements of atoms and molecules, MD can reveal the accessible conformational space and the dynamics of transitions between different states. chemrxiv.orgyoutube.com
While specific molecular dynamics simulation studies focused solely on this compound are not extensively detailed in available literature, its conformational behavior has been investigated through other significant computational and experimental methods. Quantum chemical calculations, combined with gas-phase electron diffraction (GED), have been instrumental in elucidating the molecule's structural landscape. researchgate.net
Research has shown that the best fit for the experimental scattering intensities of this compound is achieved using a model that includes three distinct conformers. researchgate.net The presence of multiple stable conformers indicates a considerable degree of conformational mobility, a phenomenon that MD simulations are well-suited to investigate in further detail. These studies provide a foundational understanding of the molecule's flexibility, which arises from the rotation around single bonds and the inversion of the nitrogen atoms in the diaziridine ring.
The structural parameters for the most abundant conformer of this compound have been determined with high precision. researchgate.net These parameters, including key bond lengths and angles, define the geometry of the molecule's most probable state.
| Parameter | Value |
|---|---|
| r(N–Ccyclic) | 1.446 (±0.004) Å |
| r(N–N) | 1.492 (±0.005) Å |
| r(C–C) | 1.528 (±0.003) Å |
| r(N–Cacyclic) | 1.459 (±0.006) Å |
| ∠NCC | 112.3 (±0.11) ° |
| ∠CNC | 114.7 (±0.06) ° |
Prediction and Validation of Spectroscopic Data through Computational Modeling (e.g., NMR Chemical Shifts)
Computational chemistry provides indispensable tools for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which are crucial for structure elucidation and characterization. nrel.gov Density Functional Theory (DFT) is a widely used quantum mechanical method that can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. d-nb.infomdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within the DFT framework for these calculations. mdpi.comnih.gov
For this compound, ¹H and ¹³C NMR spectra have been experimentally obtained and compared with predictions from DFT calculations, serving as a means to validate the computational models. researchgate.net This comparison is a critical step in confirming that the calculated molecular structures, including their conformational arrangements, accurately reflect the real molecule in solution.
The accuracy of such predictions is generally high, with modern computational protocols capable of achieving a Mean Absolute Error (MAE) of less than 0.2 ppm for ¹H shifts and less than 2 ppm for ¹³C shifts when compared to experimental data. d-nb.infonih.gov Achieving this level of accuracy often requires considering the contributions of multiple conformers, weighted by their Boltzmann distribution, especially for flexible molecules like this compound. d-nb.infonih.gov
The validation process involves a direct comparison of the calculated chemical shifts for a proposed structure with the experimentally measured values. A strong correlation between the predicted and experimental spectra provides confidence in the structural assignment.
| Atom Type | Hypothetical Experimental δ (ppm) | Hypothetical Predicted δ (ppm) | Difference (ppm) |
|---|---|---|---|
| ¹H (Ring CH) | 2.15 | 2.25 | -0.10 |
| ¹H (CH₂) | 2.60 | 2.72 | -0.12 |
| ¹H (CH₃) | 1.10 | 1.18 | -0.08 |
| ¹³C (Ring C) | 45.5 | 46.8 | -1.3 |
| ¹³C (CH₂) | 52.0 | 53.1 | -1.1 |
| ¹³C (CH₃) | 14.2 | 15.0 | -0.8 |
Note: The data in Table 2 are hypothetical and for illustrative purposes to demonstrate the principle of validation. Actual experimental and predicted values may vary.
Applications of 1,2 Diethyldiaziridine As a Building Block and Reagent in Advanced Organic Synthesis
Role as a Precursor to Diverse Nitrogen-Containing Heterocyclic Systems
1,2-Diethyldiaziridine serves as a valuable synthon for the creation of a wide array of more complex nitrogen-containing heterocycles. acs.orgairo.co.in The inherent ring strain and the labile N-N bond allow for controlled ring-opening reactions, which can be harnessed to build larger, more stable heterocyclic frameworks. mdpi.comnih.gov
One of the primary applications in this context is its use in cycloaddition reactions. Upon activation, typically thermal or photochemical, the diaziridine ring can cleave to form reactive intermediates that are subsequently trapped by various reagents. For instance, its transformation into an azomethine imine 1,3-dipole allows for [3+2] cycloaddition reactions with dipolarophiles such as alkenes and alkynes. This powerful strategy leads to the stereoselective synthesis of five-membered dinitrogenated heterocycles like pyrazolidines and pyrazolines. rsc.org The reaction scope is broad, accommodating both electron-rich and electron-poor olefins. rsc.org
Furthermore, bicyclic diaziridines, which can be seen as more complex analogues of this compound, are employed in the synthesis of fused heterocyclic systems. nih.govarkat-usa.org These strained cis-N,N-disubstituted diaziridine fragments are particularly effective in 1,3-dipolar cycloadditions, providing access to complex scaffolds like pyrazolo[1,2-a]pyrazol-4-ium derivatives. nih.gov The ability to generate these diverse heterocyclic systems makes this compound and its derivatives foundational components in medicinal and materials chemistry. airo.co.innih.govresearchgate.net
| Starting Material | Reactive Intermediate | Reaction Type | Resulting Heterocycle | Key Features |
|---|---|---|---|---|
| 1,2-Dialkyldiaziridine | Azomethine Imine | [3+2] Cycloaddition | Pyrazolidines, Pyrazolines | Forms five-membered rings; reacts with alkenes/alkynes. rsc.org |
| Bicyclic Diaziridine | Azomethine Imine | [3+2] Cycloaddition | Fused Pyrazolidines | Creates complex, fused heterocyclic systems. nih.gov |
| Diaziridine | - | Ring Expansion | Dehydropiperazines | Rh-catalyzed reaction with N-sulfonyl-1,2,3-triazoles. nih.gov |
Utility in Nitrogen Atom Transfer Chemistry (e.g., Stereoselective Aziridination)
The transfer of a nitrogen atom to an organic substrate is a fundamental transformation for installing nitrogen-containing functional groups. Diaziridines, including 1,2-diethyl-substituted variants, are effective reagents for such transformations. usf.edu Their utility is particularly notable in aziridination reactions, where a nitrogen atom is transferred to an alkene to form a new three-membered aziridine (B145994) ring. nih.gov
While N-monosubstituted diaziridines have been documented as N-transfer reagents for forming stereopure aziridines from α,β-unsaturated amides, the principle extends to N,N-disubstituted diaziridines. mdpi.comnih.gov The reaction is driven by the release of strain from the diaziridine ring. The stereoselectivity of these nitrogen transfer reactions is a key advantage, allowing for the synthesis of chiral aziridines, which are themselves valuable synthetic intermediates. nih.govrsc.orglongdom.org
The efficiency and selectivity of these aziridination reactions can often be enhanced through catalysis. Transition metal catalysts, including copper and rhodium complexes, can mediate the nitrogen atom transfer from the diaziridine (or its precursor) to the olefin. researchgate.net This catalytic approach provides a pathway to functionalized aziridines under mild conditions, avoiding the need for harsh oxidants often required in other aziridination methods. nih.gov
| Nitrogen Source | Substrate | Reaction | Product | Significance |
|---|---|---|---|---|
| N-Monosubstituted Diaziridine | α,β-Unsaturated Amide | N-Transfer | Stereopure Aziridine | Demonstrates the utility of diaziridines in stereoselective synthesis. mdpi.comnih.gov |
| Diazirine/Oxaziridine | Olefins | Nitrogen Atom Transfer | Aziridine | Serves as a method for C-N bond installation. usf.edu |
| Azoxy-triazenes | Alkenes | Photochemical N-Transfer | Phthalimido-protected Aziridine | Visible-light mediated, catalyst-free aziridination. nih.gov |
Generation of Reactive Intermediates (e.g., Carbenes and Azomethine Imines) for Subsequent Transformations
A cornerstone of this compound's synthetic utility is its capacity to serve as a stable precursor to highly reactive, transient intermediates. mdpi.com Chief among these are azomethine imines and, potentially, carbenes.
Azomethine Imines: 1,2-disubstituted diaziridines, upon thermal or Lewis acid-catalyzed cleavage of the C-N bond, can rearrange to form azomethine imines. rsc.org These species are nitrogen-based 1,3-dipoles, which are exceptionally useful in 1,3-dipolar cycloaddition reactions. wikipedia.org This reaction is a powerful tool for constructing five-membered nitrogen heterocycles with high stereo- and regioselectivity. wikipedia.org The azomethine imine generated from this compound can react with a wide range of dipolarophiles, including electron-deficient alkenes and alkynes, to yield substituted pyrazolidines. rsc.org This method is highly convergent and allows for the rapid assembly of complex molecular architectures from simple precursors. mdpi.comnih.gov
Carbenes: While diaziridines are more commonly associated with azomethine imines, they are structurally related to diazirines, which are well-established precursors for carbenes. mdpi.com Diaziridines can be oxidized to the corresponding diazirines, which then, upon photolysis or thermolysis, extrude nitrogen gas (N₂) to generate a carbene. libretexts.orgsquarespace.com This two-step sequence allows diaziridines to function as a source of carbenes. These carbenes can then participate in characteristic reactions such as cyclopropanation of alkenes or C-H insertion, providing another avenue for carbon-carbon bond formation. libretexts.orgnih.govresearchgate.net
| Precursor | Generated Intermediate | Method of Generation | Subsequent Transformation | Example Product Class |
|---|---|---|---|---|
| This compound | Azomethine Imine | Thermal or Lewis Acid Catalysis | [3+2] Cycloaddition | Pyrazolidines rsc.org |
| Diaziridine (via oxidation to Diazirine) | Carbene | Photolysis or Thermolysis | Cyclopropanation | Cyclopropanes libretexts.org |
| Aziridine | Azomethine Ylide | Thermal Ring Opening | [3+2] Cycloaddition | Pyrrolidines wikipedia.orgmdpi.com |
Strategic Design and Synthesis of Complex Organic Scaffolds Incorporating the Diaziridine Motif
Beyond its role as a reactive intermediate, the diaziridine ring itself can be a core structural component in the design of complex organic scaffolds. mdpi.com The configurational stability of the nitrogen atoms in the strained three-membered ring allows it to serve as a chiral template for building larger molecules. acs.org
Synthetic strategies have been developed to construct fused and spiro-linked heterocyclic systems where the diaziridine ring is an integral part of the final structure. nih.govmdpi.com For example, intramolecular reactions can lead to the formation of bicyclic systems containing a diaziridine moiety, such as 1,5-diazabicyclo[3.1.0]hexanes. nih.gov These constrained structures are not only of academic interest but also serve as precursors for further transformations, leveraging the high reactivity of the fused diaziridine fragment. nih.gov
The synthesis of such complex scaffolds often involves multi-component reactions or tandem sequences where the diaziridine ring is formed and then elaborated upon. arkat-usa.orgnih.gov These methods provide efficient access to unique molecular frameworks that would be difficult to assemble using traditional synthetic approaches. The incorporation of the diaziridine motif can impart specific conformational constraints and electronic properties to the larger molecule, influencing its biological activity or material properties.
Synthesis and Characterization of 1,2 Diethyldiaziridine Derivatives and Analogues
Chiral 1,2-Dialkyldiaziridines and Enantioselective Synthetic Routes
The synthesis of chiral 1,2-dialkyldiaziridines, where the nitrogen atoms are stereogenic centers, presents a significant challenge in asymmetric synthesis. The inherent configurational stability of the pyramidal nitrogen atoms in the strained diaziridine ring makes trans-1,2-disubstituted diaziridines resolvable into stable enantiomers at ambient temperatures nih.gov. This property makes them attractive as potential chiral building blocks or switches in more complex molecules nih.gov.
While direct enantioselective synthetic routes to simple 1,2-dialkyldiaziridines like 1,2-diethyldiaziridine are not extensively documented, strategies for accessing chiral diaziridines often involve the use of chiral auxiliaries or catalysts. An analogous approach can be seen in the synthesis of chiral aziridines, where chiral N-tert-butyl-sulfinylketimines have been successfully employed to generate highly substituted chiral aziridines with excellent diastereoselectivity rsc.org. This methodology could potentially be adapted for the synthesis of chiral diaziridines.
A notable advancement in the field is the synthesis and enantioselective separation of trans-1,2-dialkenyl diaziridines nih.gov. This research demonstrates a strategy to introduce functionality, such as aryl substituents via Heck reactions, making these chiral diaziridines versatile building blocks for further synthetic transformations nih.gov. The stereodynamic properties of these chiral diaziridines have also been investigated, providing insights into their nitrogen inversion barriers nih.gov.
Furthermore, catalytic enantioselective methods have been developed for the synthesis of related chiral nitrogen-containing heterocycles derived from diaziridines. For instance, a chiral N,N′-dioxide/scandium(III) complex has been utilized as a catalyst for the reaction of bicyclic diaziridines with donor-acceptor cyclopropanes to produce chiral dihydro-1H-pyrazoles with high enantiomeric excess (ee) nih.gov. This highlights the potential for developing catalytic enantioselective methods for the synthesis of the chiral diaziridine precursors themselves.
Fused and Bicyclic Diaziridine Systems: Design and Reactivity
Fused and bicyclic diaziridine systems, such as 1,5-diazabicyclo[3.1.0]hexanes, represent a class of N,N-disubstituted diaziridines with a strained cis-configuration nih.govnih.gov. This inherent strain significantly influences their reactivity, making them prone to ring-opening reactions nih.govnih.gov. The cleavage of the diaziridine ring can proceed through two primary pathways: C-N bond cleavage or N-N bond cleavage nih.govnih.gov.
C-N bond cleavage of bicyclic diaziridines leads to the formation of 1,3-dipole azomethine imine intermediates nih.gov. These intermediates are valuable synthons that can readily participate in cycloaddition reactions with various dipolarophiles. For example, asymmetric (3+2) annulation reactions with chalcones and (3+3) annulation reactions with oxiranes have been reported, catalyzed by scandium(III) and copper(II) complexes, respectively nih.gov.
An interesting and unprecedented reactivity pattern was discovered in the reaction of bicyclic diaziridines with donor-acceptor (D-A) cyclopropanes. Instead of the expected cyclization, a ring-opening/migration cascade process was observed, leading to the enantioselective synthesis of chiral dihydro-1H-pyrazoles nih.gov. The choice between cyclization and migration was found to be critically dependent on the substitution pattern of the D-A cyclopropane (B1198618) nih.gov.
The synthesis of these bicyclic systems can be achieved through various methods. One approach involves the reaction of aldehydes and amines with hydroxylamine-O-sulfonic acid (HOSA) under mild basic conditions, which can produce diaziridines with high yields and diastereoselectivities acs.org.
Exploration of N,N-Disubstituted Diaziridines with Diverse Alkyl and Aryl Substituents
The synthesis of N,N-disubstituted diaziridines with a variety of alkyl and aryl substituents allows for a systematic investigation of their chemical and physical properties. Conventional methods for the synthesis of diaziridines often start from ketones, which are converted to oximes, followed by tosylation or mesylation, and finally treatment with ammonia (B1221849) or primary amines to form the diaziridine ring mdpi.com.
The direct N-alkylation of diaziridines provides a route to introduce diverse alkyl groups. However, the alkylation of both nitrogen atoms can be challenging due to the directing effect of the first alkyl group mdpi.com. The synthesis of N-ethyl diaziridine has been achieved in quantitative yield from the reaction of 2-adamantane-2,3-[3H]-diazirine with alkyl Grignard reagents nih.govmdpi.com. Interestingly, the use of aryl Grignard reagents did not yield the corresponding N-phenyl diaziridine; for this transformation, phenyl lithium was required nih.govmdpi.com.
The reaction of thermally generated benzynes with mono-N-alkylated diaziridines has been shown to produce N-arylhydrazones in a single step nih.gov. This reaction proceeds via the initial attack of the more substituted and hindered nitrogen atom of the diaziridine on the benzyne (B1209423), followed by a proton transfer and ring-opening of the strained diaziridine ring nih.gov. This method provides a pathway to N-aryl substituted open-chain products derived from diaziridines.
Furthermore, a diastereoselective synthesis of substituted diaziridines from simple aldehydes, ketones, and amines has been reported rsc.org. This method, which utilizes a weak inorganic base and hydroxylamine-O-sulfonic acid (HOSA), can introduce up to three stereocenters in a single step with high yields and diastereoselectivities rsc.org. The scope of this reaction is broad, accommodating various alkyl and aromatic aldehydes, as well as different alkyl and bulky alkyl amines rsc.org.
The following table summarizes the synthesis of various N,N-disubstituted diaziridines and their derivatives:
| Entry | Reactants | Product | Yield (%) | Diastereoselectivity | Reference |
| 1 | Hydrocinnamaldehyde, t-butyl amine, HOSA | 1-(tert-butyl)-2-(2-phenylethyl)diaziridine | 89 | Single diastereomer | rsc.org |
| 2 | Hydrocinnamaldehyde, allyl amine, HOSA | 1-allyl-2-(2-phenylethyl)diaziridine | 78 | Single diastereomer | rsc.org |
| 3 | Hydrocinnamaldehyde, cyclopentyl amine, HOSA | 1-cyclopentyl-2-(2-phenylethyl)diaziridine | 76 | Single diastereomer | rsc.org |
| 4 | Hydrocinnamaldehyde, propyl amine, HOSA | 1-propyl-2-(2-phenylethyl)diaziridine | 94 | Single diastereomer | rsc.org |
| 5 | 3-octanone, benzylamine, HOSA | 1-benzyl-3-ethyl-3-pentyldiaziridine | 84 | 2:1 mixture | rsc.org |
Impact of Substituent Electronic and Steric Properties on Ring Stability and Reactivity
The stability and reactivity of the diaziridine ring are significantly influenced by the electronic and steric properties of the substituents on both the carbon and nitrogen atoms. The inherent strain of the three-membered ring makes diaziridines susceptible to ring-opening reactions, and the nature of the substituents can dictate the preferred reaction pathway mdpi.com.
Electronic Effects: The electronic nature of substituents can influence the propensity for C-N versus N-N bond cleavage. For instance, in bicyclic diaziridines, the presence of electron-donating or electron-withdrawing groups on the aryl rings of the substituents affects their reactivity in subsequent transformations nih.gov. In one study, diaziridines bearing aryl groups with either electron-donating or electron-withdrawing substituents were found to be compatible with a catalytic system, furnishing the desired products in moderate yields and high enantioselectivities nih.gov. However, strongly electron-withdrawing groups like p-nitro or p-trifluoromethyl on a benzyl (B1604629) substituent prevented the reaction from proceeding nih.gov.
In the case of aziridines, which are structurally analogous to diaziridines, computational studies have shown that substituents strongly influence the kinetics and thermodynamics of ring-opening reactions nih.govacs.org. Electron-donating groups can stabilize cationic intermediates, potentially favoring pathways involving C-N bond heterolysis. Conversely, electron-withdrawing groups can influence the acidity of adjacent protons and the nucleophilicity of the nitrogen atoms.
Steric Effects: Steric hindrance plays a crucial role in the reactivity of diaziridines. The approach of reagents to the small, sterically congested ring can be significantly impeded by bulky substituents. In the reaction of mono-N-alkylated diaziridines with benzynes, the initial nucleophilic attack occurs from the more substituted and hindered nitrogen atom. This is rationalized by the highly unhindered nature of the benzyne electrophile and an early transition state where steric interactions are minimized nih.gov.
The interconversion barrier of the pyramidal nitrogen atoms can also be influenced by the steric bulk of the substituents mdpi.com. Dynamic gas chromatography has been used to study the conformational and configurational changes in diaziridines, providing insights into the effect of steric hindrance on the nitrogen inversion barrier mdpi.com. In the insertion reactions of carbenes generated from diazirines, steric effects can dominate over electronic effects, with insertion occurring at the less hindered position nih.gov.
The following table summarizes the observed effects of substituents on the reactivity of diaziridine derivatives:
| Substituent Property | Effect on Diaziridine Ring | Observation | Reference |
| Electron-withdrawing group on N-aryl substituent | Decreased reactivity | Diaziridines with p-nitro or p-trifluoromethylbenzyl groups failed to react in a specific catalytic system. | nih.gov |
| Electron-donating/withdrawing group on N-aryl substituent | Modulated reactivity | Both types of substituents were tolerated in a catalytic reaction, yielding products with high enantioselectivity. | nih.gov |
| Steric bulk on nitrogen | Can direct reactivity | In carbene insertion reactions, reaction occurs at the less sterically hindered site. | nih.gov |
| Steric bulk on nitrogen | Minimal effect in some cases | Attack of the more hindered nitrogen on unhindered electrophiles like benzynes is observed. | nih.gov |
Future Research Directions and Emerging Opportunities in 1,2 Diethyldiaziridine Chemistry
Development of Green and Sustainable Synthetic Methodologies
The traditional synthesis of N,N-disubstituted diaziridines often involves multi-step processes and reagents that are not environmentally benign. nih.gov A significant future direction is the development of greener synthetic routes to 1,2-diethyldiaziridine, focusing on atom economy, reduced waste, and the use of sustainable materials.
Key opportunities include:
Catalyst-Free Reactions: Inspired by recent developments, catalyst-free, three-component reactions could be explored for this compound synthesis under sustainable conditions, potentially involving amines, azodicarboxylates, and diazoalkanes or their precursors. rsc.orgrsc.orgresearchgate.net This approach avoids the use of metal catalysts and harsh light irradiation. rsc.orgrsc.org
Benign Solvents and Conditions: Research into replacing conventional organic solvents with greener alternatives like ionic liquids, water, or bio-based solvents such as cyclopentyl methyl ether (CPME) is crucial. nih.govnih.govbeilstein-journals.orgresearchgate.net The use of flow chemistry in combination with green solvents can enhance safety and sustainability, particularly when handling strained intermediates. nih.govbeilstein-journals.org
Alternative Reagents: Exploring ammonia-free methods or using solid-supported reagents, such as resin-bound sulfonyl oximes, can simplify reaction workups and reduce waste streams. nih.govsemanticscholar.org Additionally, replacing traditional bases with more readily available and easier-to-handle options like potassium hydroxide (B78521) (KOH) could enable more sustainable gram-scale production. nih.gov
Photocatalysis: Visible-light-driven photocatalysis using organic dyes like rose bengal presents a metal-free approach to generate reactive nitrene intermediates for diaziridination, offering a milder and more sustainable alternative to traditional methods. researchgate.netacs.org
| Approach | Conventional Method Example | Potential Green Alternative | Key Advantage |
|---|---|---|---|
| Solvent | Toluene, Dichloromethane (B109758) | Ionic Liquids, Water, CPME nih.govnih.gov | Reduced toxicity and waste, potential for recycling. |
| Catalyst/Reagent | Transition metal catalysts, strong bases. | Catalyst-free systems, organic photocatalysts (e.g., rose bengal), solid-supported reagents. rsc.orgsemanticscholar.orgacs.org | Avoids metal contamination, milder reaction conditions, easier purification. |
| Reaction Conditions | High temperatures, multiple overnight steps. nih.gov | Ambient temperature, flow chemistry, one-pot multicomponent reactions. nih.govresearchgate.net | Energy efficiency, enhanced safety, reduced reaction time. |
Discovery of Novel Reactivity Modes and Unexplored Mechanistic Pathways
The high ring strain and weak N-N bond of the diaziridine ring are the sources of its unique reactivity. mdpi.comnih.gov While transformations involving ring cleavage are known, there remains a vast, underexplored chemical space for this compound.
Future research should focus on:
Novel Cascade Reactions: As demonstrated with bicyclic diaziridines, exploring unprecedented cascade processes, such as ring-opening/migration sequences, could lead to the enantioselective synthesis of complex nitrogen-containing heterocycles like pyrazolines. rsc.org
Cycloaddition Reactions: Investigating [3+2] and [3+3] cycloaddition reactions with various dipolarophiles and electrophiles is a promising avenue. nih.gov For instance, the reaction of this compound with oxiranes or alkynes could yield novel heterocyclic scaffolds like tetrahydro- rsc.orgnih.govsigmaaldrich.com-oxadiazines or pyrazolines. semanticscholar.orgnih.gov
Reactions with Unsaturated Systems: The reaction of this compound with reactive intermediates like benzynes has been shown to produce N-arylhydrazones through a regioselective process. nih.gov Further exploration of reactions with various alkynes, alkenes, and other unsaturated systems could reveal new bond-forming strategies.
Mechanistic Elucidation: Detailed mechanistic studies, including kinetic analysis and isotopic labeling experiments, are essential to understand and control the diverse reactivity of diaziridines. nih.govresearchgate.net Understanding the factors that govern C-N versus N-N bond cleavage is critical for directing reaction pathways toward desired products. mdpi.com
Advancements in Computational Modeling for Predictive Chemical Synthesis
Computational chemistry is becoming an indispensable tool for accelerating the discovery of new reactions and understanding complex mechanisms. For this compound, computational modeling offers significant opportunities.
Areas for advancement include:
Predicting Reactivity and Regioselectivity: Using Density Functional Theory (DFT) and other ab initio methods to model reaction pathways can predict the feasibility and regioselectivity of nucleophilic additions and cycloadditions. nih.govsigmaaldrich.comnih.govpatonlab.com Such models can guide experimental design, saving time and resources. nih.govmit.edu
Mechanism and Intermediate Analysis: Computational studies can elucidate reaction mechanisms by calculating the structures and energies of transition states and intermediates. nih.govresearchgate.net This is particularly valuable for understanding the nuanced reactivity of strained rings and predicting stereochemical outcomes. nih.gov
Thermochemical Properties: High-level computational analyses can accurately determine thermochemical data such as heats of formation, which are crucial for assessing the stability and energetic properties of this compound and its derivatives. mdpi.comacs.org
Screening for New Applications: Computational models can be used to screen for potential applications, for example, by calculating the properties of diaziridine-derived materials or predicting their behavior in catalytic cycles before undertaking lengthy experimental work. mit.edu
| Computational Method | Application in Diaziridine Chemistry | Potential Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Modeling reaction pathways, transition states, and regioselectivity. nih.govnih.govnih.govresearchgate.net | Prediction of reaction outcomes, guiding catalyst and substrate design. |
| Ab Initio Methods (e.g., MP2, CCSD(T)) | Calculating accurate thermochemical data (heats of formation, inversion barriers). acs.org | Understanding intrinsic stability and energetic properties. |
| Molecular Dynamics (MD) | Simulating behavior in solution or within materials. | Predicting properties of polymers or functional materials. |
Integration of this compound into Catalytic Cycles for Enhanced Transformation Efficiency
The use of this compound as a substrate in catalytic reactions is a promising area for future development. Its ability to act as a precursor to reactive intermediates makes it a valuable component for designing novel catalytic cycles.
Emerging opportunities are:
Asymmetric Catalysis: Developing chiral catalysts, such as copper(II) complexes, for asymmetric annulation reactions involving this compound can provide stereospecific routes to valuable chiral heterocycles. semanticscholar.orgnih.gov
Transition Metal-Catalyzed Ring Opening: Similar to aziridines, transition metal catalysts (e.g., Palladium, Rhodium, Nickel) could be employed to mediate the regioselective ring-opening of this compound, enabling cross-coupling reactions with a variety of nucleophiles. mdpi.com
Biocatalysis: Engineered enzymes, such as evolved protoglobin variants, have recently been shown to activate diazirines (isomers of diaziridines) for carbene transfer reactions under mild, aqueous conditions. nih.gov Exploring the potential of biocatalysts to recognize and transform this compound could open up a new frontier in green and highly selective synthesis. nih.gov
Diaziridines as Ligands or Modulators: While less explored, the nitrogen lone pairs in this compound could potentially allow it to act as a ligand for transition metals, modulating the reactivity and selectivity of a catalytic center.
Exploration of Undiscovered Synthetic Applications and Material Science Potential
Beyond its role as a synthetic intermediate, this compound and its derivatives hold potential in the synthesis of functional molecules and materials.
Future research avenues include:
Synthesis of Nitrogen-Containing Heterocycles: The diaziridine ring is a versatile building block that can be readily transformed into a wide array of other nitrogen-containing compounds, including primary amines, hydrazines, and various heterocycles. organic-chemistry.orgnih.govorkg.orgmdpi.comchemrxiv.org Developing new, selective transformations of this compound can provide access to novel molecular scaffolds for medicinal and agrochemical research.
Polymer Chemistry: Diaziridines are precursors to diazirines, which are widely used as photo-cross-linking agents. encyclopedia.pubbohrium.com Incorporating the this compound moiety into polymer backbones or as a pendant group could lead to new functional polymers. Subsequent oxidation to the diazirine would create materials that can be cross-linked on demand using thermal or photochemical triggers, with applications in coatings, adhesives, and biomaterials. acs.orgresearchgate.net
Functional Materials: The unique electronic and structural properties of the diaziridine ring could be exploited in the design of new functional materials. For example, diazirinyl-substituted heteroaromatics are being investigated for their enhanced stability and solubility, which is beneficial for creating functional materials through photolabeling. encyclopedia.pubbohrium.com
Medicinal Chemistry: Diaziridines themselves have been noted for possessing neurotropic activity. mdpi.comnih.gov Further derivatization of the this compound scaffold could lead to new classes of biologically active compounds.
Q & A
Q. What experimental methods are used to determine the molecular structure of 1,2-Diethyldiaziridine?
The molecular structure of this compound is typically determined using gas electron diffraction (GED) combined with quantum chemistry calculations . These methods provide precise bond lengths, angles, and conformational data. For example, GED analysis revealed a non-planar geometry with specific dihedral angles, supported by density functional theory (DFT) optimizations . This hybrid approach ensures accuracy by cross-validating experimental and computational results.
Q. What are the key considerations for synthesizing this compound in a laboratory setting?
Synthesis involves optimizing reaction conditions such as temperature , catalyst selection , and reactant purity . A common route includes the cyclization of ethylamine derivatives under controlled acidic or basic conditions. Researchers must monitor intermediates using techniques like NMR or mass spectrometry to confirm reaction progress. Detailed protocols should be documented in the Experimental Section of manuscripts, with excess data relegated to supplementary materials to maintain clarity .
Q. How can researchers assess the chemical stability of this compound under varying conditions?
Stability studies involve exposing the compound to temperature gradients , humidity , and light while tracking decomposition via chromatographic (HPLC, GC) or spectroscopic (FTIR, UV-Vis) methods. For example, accelerated stability testing at elevated temperatures (40–60°C) can predict shelf-life. Data should include kinetic degradation curves and Arrhenius plots to model stability .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity of this compound in complex systems?
Advanced quantum mechanics/molecular mechanics (QM/MM) simulations can model interactions between this compound and biological targets or solvents. For instance, Marouf et al. (2021) used QM/MM to study dopaminergic interactions, highlighting electron transfer mechanisms and orbital hybridization . Researchers should validate computational predictions with experimental assays (e.g., cyclic voltammetry) to resolve discrepancies .
Q. How should contradictory data between experimental and computational studies on this compound’s stability be resolved?
Contradictions often arise from methodological variability (e.g., solvent choice, DFT functionals). A systematic approach includes:
- Replicating experiments under identical conditions.
- Re-analyzing computational parameters (basis sets, solvation models).
- Applying error analysis (e.g., root-mean-square deviations in bond lengths). Peer-reviewed studies emphasize triangulating data from multiple techniques (e.g., GED, X-ray crystallography) to resolve ambiguities .
Q. What advanced techniques elucidate the structure-property relationships of this compound derivatives?
Multivariate analysis and machine learning can correlate structural features (e.g., substituent electronegativity) with properties like solubility or reactivity. For example, partial least squares (PLS) regression models trained on Hammett constants or logP values predict substituent effects. Experimental validation via synthetic modulation of ethyl groups provides actionable insights .
Methodological Guidance
Q. How should researchers present complex data on this compound in manuscripts?
- Figures/Tables : Prioritize processed data (e.g., reaction yields, spectral peaks) in the main text. Raw datasets (e.g., chromatograms, diffraction patterns) belong in appendices .
- Reproducibility : Include step-by-step protocols for synthesis and characterization, adhering to journal guidelines like the Beilstein Journal of Organic Chemistry .
- Conflict Resolution : Address anomalies in the Discussion section by comparing results to prior studies (e.g., Marochkin et al., 2021) and proposing mechanistic hypotheses .
What frameworks ensure rigorous research questions for this compound studies?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure inquiries. For example:
- PICO : How does solvent polarity (Intervention) affect the reaction kinetics (Outcome) of this compound synthesis (Population)? Avoid overly broad questions; instead, focus on mechanistic or analytical gaps identified in literature reviews .
Data Management and Ethics
Q. What are best practices for citing literature and avoiding plagiarism in this compound research?
- Use reference managers (e.g., EndNote, Zotero) to track primary sources.
- Cite foundational studies (e.g., structural analyses by Marochkin et al.) and recent advancements.
- Paraphrase findings while crediting original authors, avoiding verbatim text without quotation marks .
Q. How can researchers address ethical considerations in studies involving reactive compounds like this compound?
- Include safety protocols in methodologies (e.g., fume hood use, PPE).
- Disclose funding sources and potential conflicts of interest in Author Declarations .
- Adhere to institutional guidelines for hazardous waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
